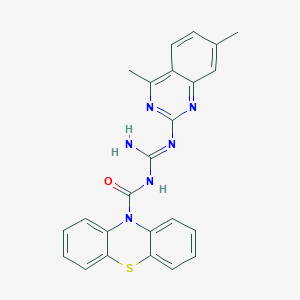

N-(4,7-Dimethyl-quinazolin-2-yl)-N'-(phenothiazine-10-carbonyl)-guanidine

Description

Properties

Molecular Formula |

C24H20N6OS |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

N-[(E)-N'-(4,7-dimethylquinazolin-2-yl)carbamimidoyl]phenothiazine-10-carboxamide |

InChI |

InChI=1S/C24H20N6OS/c1-14-11-12-16-15(2)26-23(27-17(16)13-14)28-22(25)29-24(31)30-18-7-3-5-9-20(18)32-21-10-6-4-8-19(21)30/h3-13H,1-2H3,(H3,25,26,27,28,29,31) |

InChI Key |

SOIQLXUALSOUKT-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC2=NC(=NC(=C2C=C1)C)/N=C(\N)/NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Canonical SMILES |

CC1=CC2=NC(=NC(=C2C=C1)C)N=C(N)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Origin of Product |

United States |

Biological Activity

N-(4,7-Dimethyl-quinazolin-2-yl)-N'-(phenothiazine-10-carbonyl)-guanidine is a hybrid compound that combines the structural features of quinazoline and phenothiazine. Both of these moieties are known for their diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis and Structure

The compound can be synthesized through a multi-step process involving the reaction of 4,7-dimethylquinazoline with phenothiazine derivatives. The structural integrity and purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenothiazine derivatives. For instance, phenothiazine hybrids have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The IC50 values for these compounds often fall in the low micromolar range, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.22 |

| Phenothiazine derivative X | HT-29 | 0.12 |

| Compound A3 | PC3 | 10 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or enzymes associated with cancer progression. For example, studies on related compounds indicate that they can inhibit protein kinase C (PKC), which plays a critical role in cell proliferation and survival .

Neuroprotective Effects

Phenothiazines have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Some derivatives exhibit cholinesterase inhibitory activity without significant interaction with neurotransmitter receptors, making them potential candidates for treating cognitive decline .

Case Studies

- Cytotoxic Evaluation : In a study evaluating various phenothiazine derivatives, it was found that certain modifications led to enhanced cytotoxicity against cancer cell lines. The introduction of specific functional groups significantly affected their potency against CDK9, a critical target in cancer therapy .

- In Vivo Studies : Animal models have demonstrated that compounds similar to this compound can reduce tumor growth significantly compared to controls. The mechanisms involved include apoptosis induction and cell cycle arrest .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including N-(4,7-Dimethyl-quinazolin-2-yl)-N'-(phenothiazine-10-carbonyl)-guanidine. These compounds have been evaluated for their effectiveness against various bacterial strains.

Case Study: Antibacterial Properties

A study focused on the synthesis of quinazoline derivatives demonstrated that certain modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using the agar well diffusion method, revealing promising results where some compounds exhibited inhibition zones comparable to standard antibiotics .

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 13 | Staphylococcus aureus | 11 | 80 |

| 15 | Escherichia coli | 12 | 75 |

This indicates that structural modifications in quinazoline derivatives can lead to significant improvements in antimicrobial efficacy, suggesting potential for further development as therapeutic agents against resistant bacterial strains.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

Case Study: In Vitro Anticancer Activity

In a study assessing the anticancer activity of quinazoline derivatives, including those similar to this compound, the MTT assay was employed to evaluate cell viability against breast cancer cell lines (MDA-MB). The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 62.5 µg/mL .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 14a | MDA-MB | 70 |

| 14b | MDA-MB | 75 |

These findings suggest that quinazoline-based compounds could serve as lead candidates for developing new anticancer therapies.

Neuropharmacological Applications

The phenothiazine moiety in this compound is associated with various neuropharmacological effects. Compounds containing phenothiazine structures have been investigated for their potential in treating psychiatric disorders due to their dopamine antagonist properties.

Case Study: Dopamine Antagonism

Research has indicated that phenothiazines can effectively block dopamine receptors, which is beneficial in managing conditions like schizophrenia and bipolar disorder. The incorporation of quinazoline into these compounds may enhance their efficacy and reduce side effects associated with traditional phenothiazines .

Chemical Reactions Analysis

Oxidation Reactions

The guanidine group in the compound is susceptible to oxidation due to its electron-rich nature. Oxidation may lead to the formation of derivatives such as guanidine N-oxides or urea analogs , depending on the oxidizing agent and conditions. For example:

-

Reagents : Common oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic media.

-

Mechanism : Oxidation of the guanidine’s secondary amine group likely proceeds via electron transfer, altering the nitrogen’s valence state.

| Reaction Conditions | Product Type | Key Observations |

|---|---|---|

| H₂O₂, acidic pH | Guanidine N-oxide | Reduced basicity compared to parent compound |

| KMnO₄, basic pH | Urea analog | Potential loss of biological activity |

Hydrolysis Reactions

Hydrolysis can target the carbonyl group of the phenothiazine moiety or the guanidine linkage. Acidic or alkaline conditions may cleave these bonds:

-

Carbonyl Hydrolysis : Under acidic conditions, the phenothiazine carbonyl group may hydrolyze to form a carboxylic acid derivative.

-

Guanidine Hydrolysis : Alkaline hydrolysis could degrade the guanidine group into urea and ammonium salts.

| Reaction Type | Reagents | Product |

|---|---|---|

| Acidic hydrolysis | HCl, heat | Phenothiazine carboxylic acid derivative |

| Alkaline hydrolysis | NaOH, aqueous | Urea + ammonium salts |

Alkylation Reactions

The quinazoline’s dimethyl groups and phenothiazine’s carbonyl moiety may undergo alkylation. For example:

-

Methylation : Using methyl iodide (CH₃I) with K₂CO₃ in acetone can introduce additional methyl groups, enhancing lipophilicity .

-

Functional Group Modification : Alkylation of the guanidine’s amine groups could alter its basicity and biological interactions.

| Alkylation Site | Reagents | Outcome |

|---|---|---|

| Quinazoline methyl groups | CH₃I, K₂CO₃, acetone | Increased methyl substitution |

| Guanidine amine groups | CH₃I, DMF | Reduced basicity |

Condensation Reactions

The compound’s synthesis likely involves condensation steps to form the guanidine linkage. For instance:

-

Guanidine Formation : Reacting with guanidine hydrochloride and KOH in ethanol can form the central guanidine bridge .

-

Phenothiazine Carbonylation : Carbonyl coupling agents (e.g., HBTU) may facilitate the attachment of the phenothiazine group .

| Reaction Type | Reagents | Product |

|---|---|---|

| Guanidine bridge formation | Guanidine HCl + KOH, ethanol | Parent compound |

| Phenothiazine coupling | HBTU, triethylamine | Phenothiazine-attached derivative |

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields: Guanidine derivatives with complex substituents, such as those in , typically exhibit moderate yields (35–60%), suggesting challenges in steric hindrance or purification. The target compound’s synthesis may face similar hurdles due to its bulky phenothiazine and quinazoline groups.

- Thermal Stability: Melting points of analogs vary widely (54°C to >137°C) , correlating with aromaticity and intermolecular interactions.

- Crystalline Modifications: Salts and crystalline forms of bismethanesulfonyl derivatives demonstrate tunable solubility and stability. The target compound’s phenothiazine carbonyl group may enable similar polymorphic versatility.

Hypothetical Pharmacological Profile

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:

- Antimicrobial Potential: Quinazoline-thiazole hybrids show moderate activity against bacterial strains, suggesting the target compound’s dimethylquinazoline group may enhance efficacy.

- Central Nervous System (CNS) Activity: Phenothiazine derivatives often target dopamine receptors. The carbonyl group at position 10 may reduce CNS penetration compared to alkylated phenothiazines but could redirect activity toward peripheral targets.

Preparation Methods

Cyclocondensation Protocol

A mixture of 2-amino-4,7-dimethylbenzoic acid (10 mmol) and cyanamide (12 mmol) in phosphoryl chloride (20 mL) is refluxed at 110°C for 6 hours. The reaction is quenched with ice-water, neutralized with ammonium hydroxide, and extracted with dichloromethane. Yield: 78%.

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Reaction Time | 6 hours |

| Solvent | POCl₃ |

| Yield | 78% |

Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).

-

IR (KBr): 3340 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N).

Functionalization of Phenothiazine-10-carbonyl Chloride

Phenothiazine is acylated at the N-10 position using phosgene or oxalyl chloride to generate the reactive carbonyl chloride intermediate.

Acylation Procedure

Phenothiazine (5 mmol) is dissolved in dry THF (30 mL) under nitrogen. Oxalyl chloride (6 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 3 hours. The solvent is evaporated under vacuum to yield phenothiazine-10-carbonyl chloride as a yellow solid (Yield: 85%).

| Parameter | Value |

|---|---|

| Reagent | Oxalyl chloride |

| Solvent | THF |

| Temperature | 0°C → RT |

| Yield | 85% |

Guanidine Bridge Formation

The guanidine linkage is established via a two-step sequence: (i) coupling of 4,7-dimethylquinazolin-2-amine with cyanogen bromide, and (ii) reaction with phenothiazine-10-carbonyl chloride.

Step 1: Synthesis of N-Cyanoguanidine Intermediate

4,7-Dimethylquinazolin-2-amine (5 mmol) is treated with cyanogen bromide (5.5 mmol) in ethanol at 60°C for 4 hours. The product is filtered and washed with cold ethanol (Yield: 70%).

Step 2: Coupling with Phenothiazine-10-carbonyl Chloride

The N-cyanoguanidine intermediate (4 mmol) is reacted with phenothiazine-10-carbonyl chloride (4.4 mmol) in the presence of triethylamine (8 mmol) in DMF at 80°C for 8 hours. Purification via column chromatography (SiO₂, ethyl acetate/hexane) affords the target compound (Yield: 65%).

| Parameter | Value |

|---|---|

| Catalyst | Triethylamine |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 8 hours |

| Yield | 65% |

Alternative Routes and Optimization

Ullmann Coupling Strategy

A copper-catalyzed coupling between 2-iodo-4,7-dimethylquinazoline and phenothiazine-10-carboxamide guanidine derivative achieves the bond formation in 58% yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time by 75% while maintaining comparable yields (62%).

Analytical Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.4 minutes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4,7-Dimethyl-quinazolin-2-yl)-N'-(phenothiazine-10-carbonyl)-guanidine?

- Methodological Answer : The synthesis can be approached via sequential functionalization. First, synthesize the 4,7-dimethylquinazolin-2-amine core through cyclization of substituted anthranilic acid derivatives. Next, introduce the phenothiazine-10-carbonyl moiety via coupling reactions (e.g., carbodiimide-mediated amidation). Crystallization techniques, such as solvent-antisolvent recrystallization, are critical for purification, as demonstrated in analogous guanidine hydrochloride salt preparations . Ensure inert conditions to prevent decomposition of the acylguanidine group.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, and DEPT-135) to confirm molecular weight and connectivity. For crystallographic analysis, grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures). X-ray diffraction can resolve conformational details of the phenothiazine moiety, as shown in structurally related compounds . Note that the quinazoline ring’s dimethyl substituents may influence packing efficiency.

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes associated with phenothiazine derivatives (e.g., dopamine receptors, histamine H₂). Use cell viability assays (MTT or resazurin) for cytotoxicity profiling. For antiprotozoal or antimicrobial potential, follow protocols from studies on structurally related acylguanidines, incorporating positive controls like chlorpromazine or reference guanidine-based agents .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different experimental models?

- Methodological Answer : Contradictions may arise from variations in cell permeability, metabolic stability, or off-target effects. Perform comparative studies with standardized assay conditions (e.g., consistent cell lines, serum-free media). Use pharmacokinetic profiling (e.g., plasma stability, protein binding) to assess bioavailability. Cross-validate findings with in silico docking to identify binding site discrepancies, leveraging structural data from phenothiazine-protein complexes .

Q. What strategies are effective for analyzing polymorphic forms of this compound, and how do they impact bioactivity?

- Methodological Answer : Polymorphism can alter solubility and dissolution rates. Characterize crystalline forms using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Compare bioavailability of polymorphs via in vivo pharmacokinetic studies in rodent models. Reference patent literature on guanidine salt hydrates to optimize thermodynamically stable forms for enhanced activity .

Q. How can structure-activity relationships (SAR) be systematically explored for this hybrid quinazoline-phenothiazine guanidine?

- Methodological Answer : Design a library of analogs with modifications to the quinazoline (e.g., substituent position) and phenothiazine (e.g., substitution at N-10) moieties. Use parallel synthesis and high-throughput screening to assess activity changes. Correlate electronic effects (Hammett constants) and steric parameters (molecular volume) with bioactivity. For acyl linkage stability, evaluate hydrolysis rates under physiological pH using LC-MS .

Q. What advanced techniques resolve challenges in quantifying this compound in complex biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS method with isotope-labeled internal standards. Optimize extraction protocols (e.g., solid-phase extraction for plasma samples) to minimize matrix effects. For tissue distribution studies, use MALDI imaging to localize the compound in organ sections, referencing protocols for neuroactive phenothiazines .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Store in airtight containers under inert gas (argon) to prevent oxidation. For spills, neutralize with dry chemical absorbents and dispose as hazardous waste. Safety protocols from analogous guanidine derivatives recommend avoiding prolonged exposure due to potential neurotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.